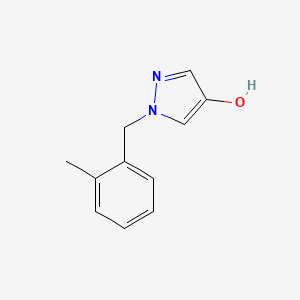

1-(2-Methyl-benzyl)-1H-pyrazol-4-ol

描述

Structure

3D Structure

属性

IUPAC Name |

1-[(2-methylphenyl)methyl]pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-9-4-2-3-5-10(9)7-13-8-11(14)6-12-13/h2-6,8,14H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJTNVEVMGIFPLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=C(C=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1603517-86-7 | |

| Record name | 1-[(2-methylphenyl)methyl]-1H-pyrazol-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 2 Methyl Benzyl 1h Pyrazol 4 Ol and Analogues

Classical and Established Synthetic Routes to Pyrazole (B372694) Derivatives

Traditional methods for pyrazole synthesis have been refined over many years and remain fundamental in organic synthesis. These routes often involve the construction of the pyrazole ring from acyclic precursors.

Cyclocondensation Reactions Involving Hydrazine (B178648) and 1,3-Difunctional Systems

A prevalent and versatile method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-difunctional compound. nih.gov This approach allows for the formation of the pyrazole core with various substituents. For the synthesis of 1-(2-methyl-benzyl)-1H-pyrazol-4-ol, (2-methyl-benzyl)hydrazine would be the required hydrazine component.

The Knorr pyrazole synthesis, a classic name reaction dating back to 1883, is a primary method for preparing pyrazoles. jk-sci.comslideshare.netslideshare.net It involves the condensation of a hydrazine or its derivatives with a 1,3-dicarbonyl compound, typically under acidic conditions. jk-sci.comslideshare.net The mechanism initiates with the formation of an imine between the hydrazine and one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. slideshare.net

To synthesize the this compound scaffold, a suitable 1,3-dicarbonyl equivalent that would lead to the 4-hydroxy substituent is required. One potential precursor is a β-ketoester, which upon reaction with a substituted hydrazine, can lead to pyrazolone (B3327878) intermediates that exist in tautomeric equilibrium with hydroxypyrazoles. youtube.comholzer-group.at For instance, the reaction of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118) is a well-established route to a pyrazolone. holzer-group.at A plausible route to this compound via a Knorr-type synthesis would involve the reaction of (2-methyl-benzyl)hydrazine with a derivative of malonic acid or a similar 1,3-dicarbonyl compound that can provide the 4-hydroxy group.

A general representation of the Knorr synthesis is shown below:

R1-C(O)CH2C(O)-R2 + R3-NHNH2 → 1,3,5-trisubstituted pyrazole| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| 1,3-Diketone | Hydrazine derivative | Acid catalyst | Substituted pyrazole | jk-sci.comslideshare.net |

| β-Ketoester | Hydrazine | Acetic acid, heat | Pyrazolone/Hydroxypyrazole | youtube.com |

Another established route involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds. nih.govwikipedia.org This reaction proceeds through a Michael addition of the hydrazine to the unsaturated system, followed by intramolecular cyclization and elimination of water to form the pyrazoline, which is then oxidized to the pyrazole. wikipedia.org The choice of the α,β-unsaturated carbonyl compound is critical for determining the substitution pattern of the final pyrazole. To obtain a 4-hydroxypyrazole derivative, a specifically substituted unsaturated carbonyl precursor would be necessary.

1,3-Dipolar Cycloaddition Strategies

The 1,3-dipolar cycloaddition is a powerful tool in heterocyclic synthesis, providing a concerted and often highly regioselective pathway to five-membered rings. wikipedia.orgresearchgate.netrsc.orgnih.gov In the context of pyrazole synthesis, this typically involves the reaction of a nitrile imine (the 1,3-dipole) with an alkyne or an alkene (the dipolarophile). researchgate.netrsc.org The nitrile imine can be generated in situ from various precursors, such as hydrazonoyl halides.

For the synthesis of a this compound analogue, a nitrile imine bearing the 2-methylbenzyl group on the nitrogen atom would be reacted with an alkyne that has a hydroxyl or a protected hydroxyl group. The regioselectivity of the cycloaddition would be a key factor in obtaining the desired isomer.

Contemporary and Environmentally Benign Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on developing methods that are not only efficient but also environmentally friendly. This has led to the exploration of alternative energy sources and reaction media for pyrazole synthesis.

Microwave-Assisted Synthesis for Enhanced Reaction Kinetics

Microwave-assisted organic synthesis has emerged as a valuable technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. acs.orgresearchgate.netrsc.orgdergipark.org.trnih.govresearchgate.net This technology has been successfully applied to the synthesis of various pyrazole derivatives. acs.orgnih.gov

The enhancement in reaction rates under microwave irradiation is attributed to the efficient and uniform heating of the reaction mixture. researchgate.net For the synthesis of this compound, a microwave-assisted Knorr-type synthesis or a 1,3-dipolar cycloaddition could significantly reduce the reaction time from hours to minutes. acs.org For example, the cyclocondensation of chalcones with hydrazine hydrate (B1144303) can be efficiently carried out under microwave irradiation to afford pyrazole derivatives. nih.gov A study on the synthesis of pyrazole and oxadiazole hybrids demonstrated a dramatic reduction in reaction time from 7–9 hours with conventional heating to 9–10 minutes using microwave assistance, with a significant improvement in product yield. acs.org

Below is a table summarizing the advantages of microwave-assisted synthesis for pyrazole derivatives based on literature findings.

| Synthesis Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

| Pyrazole-oxadiazole hybrids | 7–9 h | 9–10 min | 79–92% | acs.org |

| Pyrazole derivatives from chalcones | Not specified | Shorter reaction times | Higher yields | nih.gov |

| General pyrazole synthesis | Hours | Minutes | Often significant | researchgate.netdergipark.org.tr |

The application of these advanced synthetic methodologies provides a versatile toolkit for the preparation of this compound and its analogues, enabling further exploration of their chemical and physical properties.

Ultrasound-Promoted Synthesis for Process Intensification

Ultrasound-assisted organic synthesis (UAOS) has emerged as a significant tool for process intensification in chemical manufacturing, offering a potent alternative to conventional heating methods. rsc.org This green chemistry technique utilizes high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in a liquid. rsc.org This phenomenon creates localized "hot spots" with transient high temperatures and pressures, dramatically enhancing reaction rates and often leading to higher yields in shorter timeframes. rsc.orgnih.gov

The application of ultrasound has been successfully demonstrated in the synthesis of various pyrazole derivatives. researchgate.net For instance, researchers have developed rapid, catalyst-free, one-pot protocols for synthesizing pyrazoles through multicomponent reactions under ultrasonic irradiation in aqueous media. nih.gov This approach not only accelerates the reaction but also simplifies the workup process, often avoiding the need for traditional chromatographic purification. nih.gov Studies have shown that ultrasound can enable reactions that are difficult to carry out under silent (non-irradiated) conditions, highlighting its ability to overcome activation energy barriers. nih.gov The synthesis of pyrazoline derivatives from chalcones has also been achieved efficiently using ultrasound, underscoring its utility in creating sustainable and environmentally friendly synthetic pathways by reducing energy consumption and solvent use. nih.gov

The benefits of UAOS in pyrazole synthesis are summarized in the table below, based on findings from various studies. nih.govnih.govnih.govarabjchem.org

| Feature | Ultrasound-Promoted Synthesis | Conventional Synthesis |

| Reaction Time | Significantly reduced (minutes vs. hours) nih.govnih.gov | Often lengthy |

| Energy Consumption | Lower due to shorter times and no bulk heating nih.gov | Higher |

| Yields | Often higher rsc.orgnih.gov | Variable, can be lower |

| Reaction Conditions | Milder, often at room temperature nih.gov | Often requires elevated temperatures |

| Catalyst | Can be catalyst-free nih.gov | Often requires catalysts |

| Environmental Impact | Greener, less solvent usage nih.govnih.gov | Higher solvent consumption and waste |

Mechanochemical Synthesis for Solvent-Free Pathways

Mechanochemistry, which involves inducing chemical reactions through mechanical force (e.g., grinding or milling), presents a powerful strategy for developing solvent-free synthetic pathways. rsc.orgresearchgate.net This technique is a cornerstone of green chemistry, as it minimizes or eliminates the need for bulk solvents, thereby reducing waste and environmental impact. rsc.orgbeilstein-journals.org

Solvent-free mechanochemical methods have been successfully applied to the synthesis and functionalization of pyrazoles. nih.gov A notable example is the rapid and operationally simple chlorination of pyrazoles using trichloroisocyanuric acid under ball-milling conditions. rsc.org This high-yielding protocol avoids the use of solvents and simplifies product purification. rsc.org Similarly, mechanochemical cross-dehydrogenative coupling reactions of pyrazolones with thiols and selenols have been developed, proceeding without the need for metals or solvents. researchgate.net These reactions demonstrate broad substrate scope and good functional group tolerance. researchgate.net

The advantages of this approach are significant:

Sustainability: It aligns with green chemistry principles by avoiding hazardous solvents. rsc.orgrsc.orgnih.gov

Efficiency: Reactions are often faster and more efficient than their solution-phase counterparts. rsc.org

Simplicity: The operational setup is straightforward, often involving a simple pestle and mortar or a ball mill. researchgate.netresearchgate.net

Mechanistic studies suggest that these reactions can proceed through various pathways, including electrophilic aromatic substitution or radical mechanisms, depending on the specific reactants. rsc.orgresearchgate.net The development of these solvent-free methods is a significant step towards more sustainable manufacturing processes for pyrazole-based compounds. nih.gov

Catalytic Methodologies for Pyrazole Formation

Catalysis is central to the modern synthesis of pyrazoles, offering pathways with high efficiency, selectivity, and functional group tolerance. Different catalytic strategies, from transition metals to nanocatalysts, have been developed to construct the pyrazole ring.

Transition-metal catalysis has become an indispensable tool for synthesizing functionalized pyrazoles, largely through C-H functionalization and cross-coupling reactions. rsc.org These methods provide direct routes to complex pyrazole derivatives that are often difficult to access through classical condensation reactions. thieme-connect.com

Palladium (Pd) Catalysis: Palladium catalysts are widely used for the C-H arylation of pyrazoles. nih.gov For example, a method for the palladium-catalyzed, pyrazole-directed sp³ C-H bond arylation with aryl iodides has been developed using Pd(OAc)₂ as the catalyst. nih.govnih.gov Palladium catalysis is also effective for the ring-opening reactions of 2H-azirines with hydrazones to yield polysubstituted pyrazoles. organic-chemistry.org Furthermore, the coupling of aryl triflates with pyrazole derivatives, facilitated by ligands like tBuBrettPhos, provides N-arylpyrazoles in high yields. acs.org

Copper (Cu) Catalysis: Copper catalysts, being more economical and environmentally benign than many precious metals, have seen remarkable advances. thieme-connect.com Copper-catalyzed methods include aerobic oxidative C(sp²)-H amination to form pyrazoles and indazoles under mild conditions. acs.org These reactions are highly efficient and tolerate a variety of functional groups. acs.org Novel relay oxidation strategies using inexpensive copper catalysts and green oxidants can form 1,3- and 1,3,4-substituted pyrazoles from simple starting materials like oxime acetates, amines, and aldehydes. rsc.org Copper triflate (Cu(OTf)₂) has also been used to catalyze the synthesis of pyrene-pyrazole pharmacophores from alkenyl hydrazones under aerobic conditions. nih.govacs.org

Iron (Fe) Catalysis: Iron-catalyzed routes have been established for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols. organic-chemistry.org

The table below summarizes key transition-metal catalyzed reactions for pyrazole synthesis.

| Catalyst System | Reaction Type | Substrates | Key Features |

| Pd(OAc)₂ / Ag₂O | sp³ C-H Arylation | Alkylpyrazoles, Aryl iodides | Direct functionalization of C-H bonds. nih.govnih.gov |

| Pd(dba)₂ / tBuBrettPhos | C-N Coupling | Pyrazoles, Aryl triflates | High yields, applicable to sterically hindered substrates. acs.org |

| Cu(OAc)₂ / DABCO | Aerobic C(sp²)-H Amination | Hydrazones | Highly efficient, uses air as an oxidant, good functional group tolerance. acs.org |

| CuI / NaOAc | [3+2] Cycloaddition | Phenylhydrazones, Dicarboxylates | One-pot synthesis, proceeds smoothly under air. thieme-connect.com |

| Cu(OTf)₂ | Dehydrogenative C-N Coupling | Alkenyl hydrazones | Aerobic conditions, mild reaction temperature (80 °C). nih.govacs.org |

| RuCl₂(PPh₃)₃ | C-H Fluoroalkylation | N-alkylhydrazones, CF₃Br | Single-step synthesis of 4-fluoropyrazoles. organic-chemistry.org |

Organocatalysis offers a metal-free alternative for pyrazole synthesis, often providing high levels of stereocontrol. nih.gov This approach utilizes small, chiral organic molecules to catalyze reactions, which is particularly valuable for synthesizing enantiopure pharmaceutical compounds.

A general organocatalytic inverse-electron-demand [3+2] cycloaddition between carbonyl compounds and diazoacetates has been developed, using secondary amines as inexpensive and green promoters. nih.gov This method produces substituted pyrazoles with high regioselectivity at room temperature. nih.gov Another powerful strategy involves the combination of organocatalysis and metal catalysis in a sequential manner. For instance, a one-pot asymmetric Michael addition/hydroalkoxylation sequence catalyzed by a squaramide organocatalyst and a silver salt has been used to generate chiral pyrano-annulated pyrazole derivatives in excellent yields and high enantioselectivities. nih.gov Bifunctional thiourea (B124793) organocatalysts have also proven effective in the asymmetric 1,6-addition of pyrazol-5-ones to nitroalkenes, leading to chiral products containing both isoxazole (B147169) and pyrazole moieties. rsc.org

While biocatalysis, the use of enzymes or whole organisms, is a potent tool in green chemistry, its specific application in the de novo synthesis of the pyrazole core is less documented compared to organocatalysis. frontiersin.org However, the principles of biocatalysis are increasingly being applied to the synthesis of complex molecules, and future developments may see its wider use in producing pyrazole precursors or in the functionalization of the pyrazole ring.

Nanocatalysis represents a rapidly advancing frontier in organic synthesis, offering significant advantages due to the high surface-area-to-volume ratio, enhanced reactivity, and recyclability of nanocatalysts. taylorfrancis.com These catalysts bridge the gap between homogeneous and heterogeneous catalysis, providing high efficiency under often mild conditions. pharmacognosyjournal.net

Various types of nanocatalysts have been employed for the synthesis of pyrazole derivatives:

Graphene Oxide (GO): Nano-sized graphene oxide has been used as an effective Lewis base catalyst for the one-pot synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine. ajgreenchem.com This method is characterized by high yields, rapid reaction times, and easy catalyst recycling. ajgreenchem.com

Metal Oxide Nanoparticles: Nanosized metal oxides such as cobalt oxide, magnesium oxide, and titanium dioxide have been used to catalyze multicomponent reactions for the synthesis of pyrazole derivatives. pharmacognosyjournal.netnih.gov These reactions are often performed in green solvents like water or under solvent-free conditions. nih.gov

Magnetic Nanocatalysts: To facilitate catalyst recovery and reuse, magnetic nanoparticles have been developed. For example, iron oxide-supported copper oxide nanoparticles (nanocat-Fe-CuO) and aminated magnetic nanoparticles (Fe₃O₄@SiO₂-EP-NH-HPA) have been shown to be highly efficient and recyclable catalysts for the synthesis of pyrazoles and pyranopyrazoles in multicomponent reactions. nih.govacs.org

The use of nanocatalysts not only improves the efficiency and sustainability of pyrazole synthesis but also aligns with the principles of green chemistry by enabling milder reaction conditions and catalyst recycling. taylorfrancis.compharmacognosyjournal.netajgreenchem.com

Developing synthetic methods that avoid the use of harsh acids is crucial for improving the functional group tolerance and environmental profile of chemical processes. Several strategies have been devised for the synthesis of pyrazoles under acid-free or even catalyst-free conditions.

An efficient copper-catalyzed condensation reaction has been reported to provide pyrazoles at room temperature in short reaction times under acid-free conditions. organic-chemistry.org Transition-metal-free approaches have also been developed. For example, a one-pot, three-component reaction of vinyl azide, aldehyde, and tosylhydrazine affords 3,4,5-trisubstituted 1H-pyrazoles in the presence of a base, tolerating a range of functional groups. organic-chemistry.org Furthermore, temperature has been used as a controlling factor in the divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles via electrophilic cyclization, completely avoiding the need for transition-metal catalysts, oxidants, or acids. nih.gov These reactions proceed in moderate to excellent yields from common starting materials by simply tuning the temperature. nih.gov The development of such metal-free and acid-free methodologies represents a significant advancement toward more sustainable and broadly applicable synthetic routes for pyrazole-containing compounds. frontiersin.orgresearchgate.net

Advanced Spectroscopic and Crystallographic Characterization of 1 2 Methyl Benzyl 1h Pyrazol 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

One-Dimensional NMR (¹H and ¹³C) for Core and Substituent Resonances

¹H NMR Spectroscopy: The proton NMR spectrum of 1-(2-Methyl-benzyl)-1H-pyrazol-4-ol is expected to show distinct signals corresponding to the protons of the pyrazole (B372694) ring, the 2-methylbenzyl substituent, and the hydroxyl group. The pyrazole ring protons, H-3 and H-5, would likely appear as singlets in the aromatic region. The benzylic protons of the 2-methylbenzyl group would present as a singlet, while the aromatic protons of this group would exhibit a complex multiplet pattern due to their coupling. The methyl protons on the benzyl (B1604629) group would also be a singlet. The hydroxyl proton is expected to be a broad singlet, and its chemical shift can vary with concentration and solvent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The spectrum would show signals for the two distinct sp² carbons of the pyrazole ring, with the carbon bearing the hydroxyl group (C-4) being significantly deshielded. The carbons of the 2-methylbenzyl group would also be visible, including the benzylic CH₂ carbon, the methyl carbon, and the aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole H-3 | 7.5-7.7 | 126-143 |

| Pyrazole H-5 | 7.2-7.5 | 126-143 |

| Pyrazole C-3 | - | 126-143 |

| Pyrazole C-4 | - | 140-160 |

| Pyrazole C-5 | - | 126-143 |

| Benzyl CH₂ | 5.2-5.4 | 50-55 |

| Benzyl CH₃ | 2.3-2.5 | 18-20 |

| Benzyl Aromatic CH | 6.9-7.4 | 125-138 |

| Benzyl Quaternary C | - | 135-140 |

| OH | Variable | - |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Analysis

Two-dimensional NMR techniques are instrumental in confirming the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between adjacent protons. For this compound, cross-peaks would be expected between the aromatic protons of the 2-methylbenzyl group, confirming their relative positions. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates protons with their directly attached carbons. sdsu.edu This would allow for the unambiguous assignment of the protonated carbons in the molecule, such as the pyrazole C-3 and C-5, the benzylic CH₂, and the methyl CH₃.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular formula of a compound by measuring its mass-to-charge ratio with high precision. For this compound (C₁₁H₁₂N₂O), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated. The fragmentation pattern observed in the mass spectrum would likely involve the characteristic cleavage of the benzyl group, leading to a prominent fragment ion corresponding to the 2-methylbenzyl cation and the pyrazol-4-ol radical cation.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. nih.govchemicalbook.com Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching of the benzyl and methyl groups would be observed in the 2850-2960 cm⁻¹ region. nih.govchemicalbook.com The C=C and C=N stretching vibrations of the aromatic and pyrazole rings would be found in the 1400-1600 cm⁻¹ range.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state. For this compound, a single-crystal X-ray diffraction study would reveal the bond lengths, bond angles, and torsion angles of the molecule. chemicalbook.comorgsyn.org It would also elucidate the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which would likely play a significant role in the crystal packing. orgsyn.org The planarity of the pyrazole ring and the orientation of the 2-methylbenzyl substituent relative to the ring would also be determined.

Investigation of Tautomerism in 1H-Pyrazol-4-ol Systems (e.g., Pyrazol-4-ol vs. Pyrazol-4-one Forms)

Pyrazol-4-ols can exist in equilibrium with their tautomeric forms, the pyrazol-4-ones. This tautomerism is influenced by factors such as the solvent and the physical state (solid or solution). In the case of this compound, it can potentially exist in equilibrium with 1-(2-Methyl-benzyl)-1,2-dihydro-pyrazol-4-one and 1-(2-Methyl-benzyl)-1,5-dihydro-pyrazol-4-one. Spectroscopic studies, particularly NMR, in different solvents can provide evidence for the predominant tautomeric form in solution. In the solid state, X-ray crystallography would definitively identify the existing tautomer. Generally, for N-substituted pyrazoles, the pyrazol-4-ol form is often favored, but this can be influenced by the nature of the substituents.

Computational and Theoretical Investigations of 1 2 Methyl Benzyl 1h Pyrazol 4 Ol

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to predict how a molecule, such as 1-(2-Methyl-benzyl)-1H-pyrazol-4-ol, might interact with a biological target, typically a protein or enzyme. These methods are crucial in drug discovery for screening potential inhibitors and understanding their mechanism of action. nih.gov

Prediction of Binding Modes and Ligand-Target Interactions

Molecular docking studies are employed to determine the preferred orientation and conformation of a ligand when it binds to the active site of a receptor. nih.govresearchgate.net For pyrazole (B372694) derivatives, software such as AutoDock and the Glide docking tool within the Schrödinger suite are commonly utilized. nih.govresearchgate.net These programs use scoring functions to estimate the binding affinity, often expressed as a binding energy value (in kJ/mol or kcal/mol), and to identify the most stable binding pose. nih.gov

The interactions between the ligand and the amino acid residues of the protein are key determinants of binding. For pyrazole-based compounds, these interactions often include:

Hydrogen Bonds: The pyrazole ring, with its nitrogen atoms and the hydroxyl group at the 4-position of this compound, can act as both hydrogen bond donors and acceptors. These bonds are critical for anchoring the ligand within the binding pocket. nih.govresearchgate.net

Hydrophobic Interactions: The benzyl (B1604629) and methyl groups of the compound are likely to engage in hydrophobic interactions with nonpolar residues of the target protein.

Pi-Stacking: The aromatic pyrazole and benzyl rings can interact with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan through π-π stacking.

In studies of similar pyrazole derivatives targeting enzymes like Cyclooxygenase-2 (COX-2) or human 4-Hydroxyphenylpyruvate dioxygenase (HPPD), the pyrazole core was found to be crucial for establishing key interactions within the enzyme's active site. researchgate.netbiointerfaceresearch.com For instance, docking studies of pyrazole-benzimidazolone hybrids against the HPPD receptor showed specific interactions with residues such as GLN 307, ASN 423, and PHE 392. biointerfaceresearch.com It is anticipated that this compound would form a similar network of interactions when docked into a relevant biological target.

Table 1: Common Ligand-Target Interactions Predicted by Molecular Docking for Pyrazole Derivatives

| Interaction Type | Potential Interacting Groups on Ligand | Example Protein Residues |

|---|---|---|

| Hydrogen Bonding | Pyrazole N-H, Pyrazole N, Hydroxyl (-OH) | Serine, Threonine, Asparagine, Glutamine |

| Hydrophobic | Benzyl Ring, Methyl Group | Leucine, Valine, Isoleucine, Alanine |

| π-π Stacking | Pyrazole Ring, Benzyl Ring | Phenylalanine, Tyrosine, Tryptophan |

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their corresponding energy levels. The biological activity of a molecule is often dependent on its ability to adopt a specific low-energy conformation that fits into the binding site of a target protein.

For this compound, the key conformational variables include the torsion angles around the single bond connecting the benzyl group to the pyrazole nitrogen. The pyrazole ring itself is largely planar. nih.gov Computational methods can be used to rotate these bonds and calculate the potential energy at each step, generating a potential energy surface or energy landscape. This landscape reveals the most stable (lowest energy) conformations of the molecule. Understanding these preferred shapes is vital, as a molecule must often adopt a specific, sometimes higher-energy, "bioactive" conformation to bind effectively to its target.

Quantum Mechanical Calculations: Density Functional Theory (DFT) Applications

Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide a more fundamental understanding of a molecule's properties based on its electronic structure. nih.gov DFT is widely used to study pyrazole derivatives, often employing functionals like B3LYP with basis sets such as 6-31G or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.govirjweb.comresearchgate.net

Elucidation of Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO, Molecular Electrostatic Potential)

DFT calculations are used to determine several key electronic properties and reactivity descriptors that govern the behavior of this compound.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. researchgate.net The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxibiology.com

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. irjweb.com A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more polarizable and chemically reactive. nih.govirjweb.com For many organic molecules, this gap is a key factor in determining their bioactivity. irjweb.com

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the surface of a molecule. It helps to identify regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). irjweb.comresearchgate.net For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack, and positive potential near the hydrogen atoms.

Table 2: Key Reactivity Descriptors from DFT Calculations and Their Significance

| Descriptor | Definition | Significance for Reactivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity). wuxibiology.com |

| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | A small gap implies high reactivity and low kinetic stability. irjweb.comresearchgate.net |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom/group to attract electrons. |

Note: I = Ionization Potential (≈ -EHOMO), A = Electron Affinity (≈ -ELUMO)

Mechanistic Studies of Reaction Pathways and Regioselectivity

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of pyrazole derivatives. By modeling the potential energy surface of a reaction, researchers can identify transition states, calculate activation energies, and determine the most favorable reaction pathway.

For the synthesis of substituted pyrazoles like this compound, there can be issues of regioselectivity, where reactants can combine in different orientations to form structural isomers. For example, the reaction of a substituted hydrazine (B178648) with a 1,3-dicarbonyl compound can yield two different pyrazole products. DFT can be used to calculate the energies of the possible transition states and products, thereby predicting which regioisomer will be preferentially formed. This predictive power is invaluable for designing efficient and selective synthetic routes. nih.gov

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, IR)

A significant application of DFT is the theoretical prediction of spectroscopic data. By performing calculations on the optimized molecular geometry of this compound, it is possible to compute its vibrational frequencies (IR spectrum) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies of the molecule. These predicted spectra are often compared with experimental FT-IR data to confirm the presence of specific functional groups and to validate the proposed molecular structure. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method within DFT is commonly used to predict 1H and 13C NMR chemical shifts. researchgate.net Comparing the calculated shifts with experimental values provides a powerful method for structural elucidation and assignment of signals in complex spectra. researchgate.netresearchgate.net This comparison can be crucial for confirming the regiochemistry of a synthesized pyrazole.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Space

Currently, there are no specific Molecular Dynamics (MD) simulation studies published for this compound.

MD simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For a compound like this compound, such simulations could provide valuable insights into its conformational flexibility. Key areas of investigation would include the rotational freedom around the single bonds connecting the benzyl group to the pyrazole ring and the orientation of the hydroxyl group. Understanding the accessible conformations is crucial as it dictates how the molecule might interact with biological targets.

In related pyrazole-containing systems, MD simulations have been employed to assess the stability of ligand-receptor complexes and explore the conformational landscape of the molecule in different environments (e.g., in solution or bound to a protein). pensoft.netnih.gov These studies typically analyze parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to understand the stability and flexibility of the molecule and its complexes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Chemoinformatics (Focus on theoretical property prediction)

Specific Quantitative Structure-Activity Relationship (QSAR) or chemoinformatics studies dedicated to this compound are not found in the available literature.

QSAR models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. ej-chem.org For a class of compounds including this compound, a QSAR study would involve synthesizing a series of analogs with variations in their structure and then testing their biological activity. The results would be used to build a predictive model.

Derivation and Application of Molecular Descriptors

The first step in any QSAR study is the calculation of molecular descriptors. These are numerical values that describe the chemical and physical properties of a molecule. For this compound, a range of descriptors could be theoretically calculated using specialized software.

Table 1: Examples of Theoretical Molecular Descriptors for QSAR Analysis

| Descriptor Class | Specific Examples | Information Encoded |

| Topological | Molecular Connectivity Indices, Wiener Index | Atomic connectivity and branching of the molecule. |

| Geometrical | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule. |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Distribution of electrons and reactivity. |

| Physicochemical | LogP, Polar Surface Area (PSA) | Lipophilicity and transport characteristics. |

These descriptors would be used to build a mathematical equation that relates them to the biological activity of a series of related compounds.

Predictive Modeling for Structural Features and Potentiation

Once a QSAR model is developed and validated, it can be used to predict the activity of new, unsynthesized compounds. For instance, a model could predict how modifications to the 2-methylbenzyl group or substitutions on the pyrazole ring of this compound might enhance a particular biological activity. Such predictive models are invaluable in drug discovery for prioritizing the synthesis of the most promising compounds, thereby saving time and resources. nih.gov

Structure Activity Relationship Sar Studies: Mechanistic and Theoretical Perspectives

Influence of the N1-Substituent (2-Methyl-benzyl Group) on Molecular Recognition and Pyrazole (B372694) Ring Reactivity

The substituent at the N1 position of the pyrazole ring plays a pivotal role in defining the molecule's interaction with its environment and its inherent chemical properties. The introduction of a benzyl (B1604629) group, and specifically a 2-methyl-benzyl group, has significant steric and electronic implications.

Research into N-substituted pyrazoles has shown that the N1-substituent can significantly influence the molecule's binding to target proteins. scispace.com The introduction of a benzyl moiety at this position can lead to varied effects on inhibitory activities, depending on the target. For instance, in one study on meprin α and β inhibitors, an N-benzyl group was well-tolerated and did not cause a significant reduction in inhibitory activity compared to an unsubstituted N-H pyrazole. scispace.com This suggests that the space occupied by the benzyl group is amenable to binding within certain protein active sites. The additional methyl group in the ortho position of the benzyl ring, as in 1-(2-methyl-benzyl)-1H-pyrazol-4-ol, introduces further steric bulk. This can either enhance binding by promoting a specific, favorable conformation or hinder it by clashing with amino acid residues in a binding pocket.

From a reactivity perspective, the N1-substituent modulates the electronic character of the pyrazole ring. While C-substitution on azole rings is well-studied, N-substitution effects are less detailed but known to alter the ring's aromaticity. researchgate.net Generally, the aromaticity of the pyrazole ring is less resilient to N-substitutions compared to C-substitutions in benzene (B151609) rings. researchgate.net The electron-donating or withdrawing nature of the N1-substituent can impact the nucleophilicity and electrophilicity of the ring atoms, thereby influencing its reactivity in chemical transformations and its ability to participate in non-covalent interactions like hydrogen bonding and π-π stacking. researchgate.net

Significance of the C4-Hydroxyl Group in Modulating Molecular Interactions and Ligand Efficiency (Theoretical framework)

The hydroxyl group at the C4 position of the pyrazole ring is a critical functional group that can significantly influence the molecule's interactions and properties. Its presence allows for the formation of hydrogen bonds, acting as both a hydrogen bond donor and acceptor. This capability is crucial for molecular recognition, as hydrogen bonds are key directional interactions in ligand-protein binding.

Theoretically, the presence of the C4-hydroxyl group can also influence the electronic properties of the pyrazole ring itself. The oxygen atom's lone pairs can participate in resonance, affecting the electron density distribution across the ring. This modulation of the electronic landscape can, in turn, affect the strength of other interactions, such as the pyrazole ring's ability to engage in π-stacking with aromatic residues in a protein's active site. Studies on related compounds, like 4-hydroxypyrazole, have shown its formation from the interaction of pyrazole with hydroxyl radicals, highlighting the chemical reactivity at this position. nih.gov

Systematic Evaluation of Substituent Effects on Electronic and Steric Profiles across Pyrazole Derivatives

The biological activity of pyrazole derivatives is intricately linked to their electronic and steric profiles, which are determined by the nature and position of various substituents on the pyrazole ring. nih.gov A systematic evaluation of these effects is fundamental to understanding their structure-activity relationships.

Electronic Effects: The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—profoundly alters the electron density distribution within the pyrazole ring. acs.org This, in turn, affects the molecule's reactivity, polarity, and ability to form specific interactions. For instance, electron-withdrawing groups can enhance the acidity of N-H protons and influence the strength of hydrogen bonds. Computational methods, such as the analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are instrumental in quantifying these effects and predicting the molecule's susceptibility to nucleophilic or electrophilic attack. nih.gov

Steric Effects: The size and three-dimensional arrangement of substituents introduce steric hindrance that can dictate the molecule's preferred conformation and its ability to fit into a biological target's binding site. nih.gov In the case of this compound, the ortho-methyl group on the benzyl substituent imposes significant steric constraints, influencing the rotational freedom around the N1-C(benzyl) bond. This can be advantageous if it locks the molecule into a bioactive conformation, but detrimental if it prevents optimal binding. Studies on other pyrazole derivatives have shown that bulky groups can sometimes eliminate certain interactions with a target enzyme. dergipark.org.tr

The interplay between electronic and steric effects is complex and often non-additive. For example, a bulky, electron-donating group may have opposing effects on binding affinity, making a comprehensive analysis essential for rational drug design.

Computational Prediction of Molecular Interactions with Biological Targets

Computational methods provide invaluable molecular-level insights into how pyrazole derivatives may interact with biological targets, guiding the design and optimization of new compounds. These approaches allow for the theoretical prediction of binding modes and affinities before a compound is synthesized.

Analysis of Predicted Receptor Binding Affinities and Docking Scores

Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when bound to a receptor. The results are often expressed as a docking score, which estimates the binding affinity. For pyrazole derivatives, docking studies have been instrumental in understanding their interactions with various protein targets, including kinases and enzymes. nih.govresearchgate.net

These studies typically reveal that pyrazole derivatives can fit into the active sites of proteins, forming key interactions such as hydrogen bonds and hydrophobic contacts. nih.gov For this compound, the C4-hydroxyl group would be predicted to form hydrogen bonds with polar residues in a binding pocket, while the benzyl group would likely engage in hydrophobic or π-π stacking interactions. The docking score would provide a quantitative estimate of the binding free energy, with lower values generally indicating a more favorable interaction. mdpi.com

Below is a hypothetical data table illustrating the kind of results obtained from docking studies of pyrazole derivatives against a protein kinase target.

| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| This compound | -8.5 | ASN 322, LEU 298, VAL 245 |

| 1-Benzyl-1H-pyrazol-4-ol | -8.1 | ASN 322, LEU 298 |

| 1H-Pyrazol-4-ol | -5.2 | ASN 322 |

This data is illustrative and intended to represent typical computational predictions.

Theoretical Modeling of Enzyme Active Site Interactions and Inhibition Mechanisms

Beyond simple docking, theoretical modeling can provide a more dynamic picture of how a pyrazole derivative interacts with an enzyme's active site. Techniques like molecular dynamics (MD) simulations can track the movement of the ligand and protein over time, revealing the stability of binding modes and identifying key conformational changes. nih.gov

For an enzyme inhibitor like this compound, modeling could elucidate the mechanism of inhibition. For example, it could show how the compound competes with the natural substrate for the active site or how it binds to an allosteric site to modulate enzyme activity. These models can highlight the specific amino acid residues that are crucial for binding and inhibition. The N1-benzyl group might occupy a hydrophobic pocket, while the pyrazole core could form π-stacking interactions with aromatic residues like phenylalanine or tyrosine. nih.gov The C4-hydroxyl group would likely be involved in a hydrogen bond network, potentially with catalytic residues or water molecules within the active site. scispace.com

Mechanistic Investigations Through Integrated Computational Approaches

To gain a comprehensive understanding of the molecular mechanisms of pyrazole derivatives, an integrated approach combining multiple computational techniques is often employed. This can involve quantum mechanics (QM) calculations to accurately describe the electronic structure of the ligand, combined with molecular mechanics (MM) to model the larger protein environment (QM/MM methods).

These integrated approaches allow for a detailed investigation of reaction mechanisms within an enzyme's active site, for example, by calculating the energy barriers for different steps of a catalytic cycle in the presence of an inhibitor. Molecular dynamics simulations can further be used to explore the conformational landscape of the ligand-protein complex and to calculate binding free energies with higher accuracy using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). mdpi.com

Identification of Key Pharmacophoric Features and Interaction Motifs

The pharmacophore of a molecule defines the essential spatial arrangement of features that are necessary for its biological activity. In the case of this compound, several key pharmacophoric features can be identified based on its constituent parts: the pyrazol-4-ol core and the 2-methylbenzyl substituent. These features are critical for establishing interactions with biological targets, such as the active sites of enzymes. nih.govmdpi.com

The pyrazole ring itself is a versatile scaffold in medicinal chemistry. The unsubstituted nitrogen atom in the pyrazole ring can act as a hydrogen bond donor, while the other nitrogen can act as a hydrogen bond acceptor. mdpi.com This dual functionality allows it to form crucial hydrogen bond interactions with amino acid residues in a protein's binding pocket, a common feature in the binding of pyrazole-based inhibitors to kinases. mdpi.comnih.gov

The hydroxyl group at the 4-position of the pyrazole ring is a significant contributor to the molecule's pharmacophoric profile. It can act as both a hydrogen bond donor and acceptor, further anchoring the molecule within a binding site. The acidic nature of this hydroxyl group also means it can exist in a deprotonated state, allowing for ionic interactions.

The 1-(2-methylbenzyl) substituent introduces several important interaction motifs. The benzyl group provides a significant hydrophobic region, which can engage in van der Waals forces and hydrophobic interactions with nonpolar pockets within a biological target. Furthermore, the aromatic ring of the benzyl group is capable of participating in π-π stacking or π-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The presence and position of the methyl group on the benzyl ring can influence the molecule's conformation and steric interactions, potentially enhancing binding affinity and selectivity by occupying a specific hydrophobic sub-pocket. nih.gov

Computational docking studies of similar pyrazole derivatives, particularly those targeting kinases, have illuminated these interaction motifs in practice. For instance, in the context of kinase inhibition, the pyrazole core often forms hydrogen bonds with the hinge region of the kinase, a critical interaction for many ATP-competitive inhibitors. mdpi.comnih.gov The substituted benzyl group typically occupies a hydrophobic pocket, and variations in the substitution pattern on this ring have been shown to significantly impact inhibitory potency. nih.govnih.gov

A summary of the key pharmacophoric features and potential interaction motifs is presented in Table 1.

| Feature | Potential Interaction Motif | Interacting Partner (Example) |

| Pyrazole N-H | Hydrogen Bond Donor | Carbonyl backbone of amino acids (e.g., in kinase hinge region) |

| Pyrazole N | Hydrogen Bond Acceptor | N-H of amino acid side chains or backbone |

| Pyrazol-4-ol O-H | Hydrogen Bond Donor/Acceptor | Polar amino acid side chains (e.g., Ser, Thr, Asp, Glu) |

| Benzyl Ring | Hydrophobic Interactions, π-π Stacking | Hydrophobic pockets, Aromatic amino acids (Phe, Tyr, Trp) |

| 2-Methyl Group | Hydrophobic Interactions, Steric Influence | Specific hydrophobic sub-pockets |

Elucidation of Energy Landscapes Associated with Molecular Recognition Events

Molecular dynamics (MD) simulations are a powerful tool for exploring these energy landscapes. nih.gov Such simulations can track the conformational changes of both the ligand and the protein over time, providing insights into the stability of different binding modes. The binding process itself can be visualized as the system moving from a high-energy, unbound state to a low-energy, bound state through a series of conformational adjustments. nih.gov

The conformational flexibility of this compound, particularly the rotation around the bond connecting the benzyl group to the pyrazole ring, plays a significant role in shaping the energy landscape. The 2-methyl group can restrict this rotation, potentially pre-organizing the molecule into a conformation that is more favorable for binding, thus reducing the entropic penalty of binding.

The binding energy of a ligand is a key descriptor of the depth of the energy well in the bound state. This energy is a composite of several terms, including electrostatic interactions, van der Waals forces, and the desolvation energy required to remove water molecules from the binding interface. Computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often used to estimate these binding free energies for pyrazole derivatives.

Table 2 provides a hypothetical breakdown of the energetic contributions to the binding of a pyrazole-based inhibitor, illustrating the factors that shape the energy landscape of molecular recognition.

| Energetic Contribution | Description | Favorable/Unfavorable for Binding |

| Van der Waals Energy | Arises from dispersion forces and steric repulsion. | Favorable |

| Electrostatic Energy | Coulombic interactions between charged and polar groups. | Favorable |

| Polar Solvation Energy | Energy change from the interaction of polar groups with the solvent. | Unfavorable (for binding) |

| Nonpolar Solvation Energy | Energy change from the interaction of nonpolar groups with the solvent. | Favorable |

| Conformational Entropy | Change in the conformational freedom of the ligand and protein upon binding. | Unfavorable |

The study of the energy landscapes of protein-ligand interactions reveals that the binding process is not a simple lock-and-key mechanism but rather a dynamic process of conformational selection and induced fit. The final bound state is the result of a complex interplay of enthalpic and entropic factors that are best described by the topography of the energy landscape.

Future Research Directions and Unaddressed Challenges in Pyrazole Chemistry

Development of Novel and Green Synthetic Methodologies for Complex Pyrazole (B372694) Architectures

The synthesis of pyrazole derivatives has traditionally relied on methods that are now being re-evaluated for their environmental impact. thieme-connect.comijsdr.org A significant push towards "green chemistry" is underway, focusing on the development of eco-friendly and sustainable synthetic protocols. nih.govresearchgate.netmdpi.com

Key aspects of this evolution in synthesis include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, are highly efficient and atom-economical. researchgate.netijsdr.org The development of novel MCRs for constructing intricate pyrazole scaffolds is a major area of focus. mdpi.com

Green Solvents and Catalysts: The use of hazardous organic solvents is being replaced by greener alternatives like water. researchgate.netthieme-connect.com Additionally, research is exploring the use of recyclable and non-toxic catalysts, such as nano-catalysts and bio-organic catalysts, to drive reactions under milder conditions. researchgate.netthieme-connect.comijsdr.org For instance, taurine, a bio-organic catalyst, has been successfully used in the synthesis of dihydropyrano[2,3-c]pyrazoles in water. mdpi.comresearchgate.net

Alternative Energy Sources: Microwave irradiation is being explored as an alternative to conventional heating, often leading to shorter reaction times and higher yields. mdpi.com

These green approaches are not only environmentally conscious but also often result in simplified workup procedures and improved reaction efficiencies, making the synthesis of complex pyrazoles more practical and scalable. nih.govijsdr.org

Advancements in Computational Approaches for Precise Prediction and Deeper Mechanistic Understanding

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For pyrazole derivatives, computational methods offer powerful ways to predict properties and understand reaction mechanisms at a molecular level.

Key computational techniques and their applications include:

Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure and properties of molecules. nih.gov This allows for the prediction of various parameters that can be correlated with biological activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov By developing robust QSAR models, researchers can virtually screen large libraries of pyrazole derivatives to identify promising candidates for synthesis and testing. nih.gov

Mechanistic Studies: Computational methods can be employed to elucidate the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. researchgate.net This understanding can guide the optimization of reaction conditions and the design of more efficient synthetic routes. researchgate.net

The synergy between computational predictions and experimental validation is crucial for accelerating the discovery and development of new pyrazole-based compounds.

Rational Design and Synthesis of Diverse Analogue Libraries for Comprehensive SAR Mapping

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical information on how the chemical structure of a molecule influences its biological activity. researchgate.netnih.govresearchgate.net For pyrazole derivatives, the systematic exploration of SAR is essential for optimizing their therapeutic potential. nih.govnih.gov

The process of rational design and SAR mapping involves:

Scaffold Hopping and Analogue Design: Starting from a lead compound, medicinal chemists design and synthesize a library of analogues by systematically modifying different parts of the molecule. nih.govrsc.org This allows for the exploration of the chemical space around the lead structure.

High-Throughput Synthesis: The generation of diverse compound libraries is often facilitated by automated and high-throughput synthesis techniques. whiterose.ac.uk This enables the rapid production of a large number of analogues for biological screening. whiterose.ac.uk

Comprehensive Biological Evaluation: The synthesized analogues are then tested for their biological activity, and the results are used to build a comprehensive SAR map. nih.gov This map guides further optimization efforts to improve potency, selectivity, and pharmacokinetic properties. nih.gov

The insights gained from SAR studies are invaluable for the development of new and improved pyrazole-based drugs. nih.govresearchgate.net

Integration of In Silico Modeling with Advanced In Vitro Mechanistic Studies for Holistic Compound Characterization

A holistic understanding of a compound's biological activity requires a combination of computational and experimental approaches. nih.govnih.gov The integration of in silico modeling with advanced in vitro mechanistic studies provides a powerful framework for the comprehensive characterization of pyrazole derivatives. nih.gov

This integrated approach involves:

In Silico Prediction: Computational tools are used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of pyrazole derivatives. nih.govnih.gov Molecular docking simulations can also predict how these compounds might bind to their biological targets. nih.gov

In Vitro Validation: The predictions from in silico models are then validated through a battery of in vitro assays. nih.gov These assays can include measurements of enzyme inhibition, receptor binding, cellular proliferation, and gene expression profiling. nih.gov

Iterative Optimization: The data from both in silico and in vitro studies are used in an iterative cycle of design, synthesis, and testing to refine the properties of the lead compounds. nih.gov

This integrated workflow allows for a more efficient and informed drug discovery process, increasing the likelihood of identifying promising clinical candidates. nih.govnih.gov

Exploration of Novel Analytical Techniques for Enhanced Structural and Conformational Elucidation of Pyrazole Derivatives

The precise determination of the three-dimensional structure and conformational dynamics of pyrazole derivatives is crucial for understanding their interactions with biological targets. lookchem.comnih.gov The development and application of novel analytical techniques are continuously improving our ability to characterize these molecules.

Key analytical techniques and their roles include:

X-ray Crystallography: This technique provides detailed information about the solid-state structure of a molecule, including bond lengths, bond angles, and crystal packing. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as two-dimensional NMR, are powerful tools for elucidating the structure of molecules in solution. nih.govnepjol.info Variable-temperature NMR can be used to study the conformational dynamics of flexible molecules. lookchem.com

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of a compound. nepjol.info Fragmentation patterns in the mass spectrum can provide valuable structural information. nepjol.info

The application of these and other advanced analytical techniques is essential for the unambiguous characterization of novel pyrazole derivatives and for providing the structural basis for understanding their biological activity.

常见问题

Q. What are the key steps in synthesizing 1-(2-Methyl-benzyl)-1H-pyrazol-4-ol, and how can purity be ensured?

A typical synthesis involves refluxing equimolar amounts of a substituted epoxyketone (e.g., 1-phenyl-3-(4-methoxyphenyl)-2,3-epoxy-1-propanone) with a hydrazine derivative (e.g., 2,4-dinitrophenylhydrazine) in glacial acetic acid for 4 hours. The reaction mixture is cooled, poured into crushed ice, and filtered. Purification is achieved via recrystallization from an ethanol-water mixture, monitored by TLC (ethyl acetate/hexane, 5:1) . Yield optimization may require adjusting stoichiometry or solvent polarity.

Q. How is NMR spectroscopy used to characterize pyrazole derivatives like this compound?

In structurally analogous compounds (e.g., 1-(2,4-dinitrophenyl)-3-phenyl-5-(4-methoxyphenyl)-1H-pyrazol-4-ol), aromatic protons appear downfield (7.41–9.27 ppm) due to electron-withdrawing substituents. The methoxy group resonates upfield (~2.32 ppm), while the pyrazole hydroxyl group appears at ~6.00 ppm . For accurate assignments, compare shifts with unsubstituted analogs and use deuterated solvents to resolve overlapping peaks.

Q. Which crystallographic tools are recommended for resolving the crystal structure of pyrazole derivatives?

The SHELX suite (e.g., SHELXL for refinement) and ORTEP-III (via ORTEP-3 GUI) are widely used for small-molecule crystallography. SHELX programs are robust for handling high-resolution or twinned data, while ORTEP provides graphical visualization of thermal ellipsoids and bond geometries .

Advanced Research Questions

Q. What reaction mechanisms govern the cyclocondensation of pyrazole precursors, and how do substituents influence regioselectivity?

Cyclocondensation of β-ketoesters with hydrazines proceeds via enolate formation, followed by nucleophilic attack and cyclization. Electron-donating groups (e.g., methoxy) at the benzyl position enhance reaction rates by stabilizing intermediates, while electron-withdrawing groups (e.g., nitro) may direct regioselectivity toward the 4-hydroxy position . Computational studies (DFT) can map transition states to explain substituent effects .

Q. How can computational methods validate experimental data for pyrazole derivatives?

Hybrid DFT calculations (e.g., B3LYP/6-31G**) predict vibrational frequencies, NMR chemical shifts, and HOMO-LUMO gaps. For example, theoretical IR spectra of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid align with experimental data, confirming hydrogen bonding and tautomeric stability . Molecular docking further explores bioactivity by simulating interactions with target proteins (e.g., kinases) .

Q. What biological activities are associated with structurally similar pyrazole derivatives, and how can they guide drug discovery?

Analogous compounds (e.g., 1-(4-amino-5-bromo-6-(1H-pyrazol-1-yl)pyrimidin-2-yl)-1H-pyrazol-4-ol) exhibit anticancer properties by inhibiting kinase pathways. Structure-activity relationship (SAR) studies suggest that electron-withdrawing substituents (e.g., nitro, chloro) enhance cytotoxicity, while benzyl groups improve membrane permeability . In vitro assays (e.g., MTT) and murine xenograft models are recommended for preclinical validation .

Q. How do environmental conditions affect the stability of pyrazole derivatives, and what degradation products form?

Chlorinated analogs (e.g., 1-(4-chlorophenyl)-1H-pyrazol-4-ol) degrade under UV light or acidic conditions, forming quinone intermediates. Accelerated stability studies (ICH guidelines) in buffers (pH 1–13) and HPLC-MS analysis identify hydrolytic cleavage products. Antioxidants (e.g., BHT) or lyophilization improve shelf life .

Q. How should researchers address contradictions in spectral data for pyrazole derivatives?

Discrepancies in NMR shifts (e.g., downfield vs. upfield hydroxyl signals) may arise from solvent polarity, hydrogen bonding, or tautomerism. For example, DMSO-d6 can deshield protons compared to CDCl3. Cross-validate with IR (O-H stretch ~3200 cm⁻¹) and X-ray crystallography to resolve ambiguities .

Methodological Recommendations

- Synthesis Optimization : Screen solvent systems (e.g., DMF vs. acetic acid) and catalysts (e.g., p-TsOH) to improve yields .

- Characterization : Combine LC-MS for purity assessment, SC-XRD for absolute configuration, and DSC for thermal stability .

- Bioactivity Screening : Use high-throughput assays (e.g., fluorescence polarization) for kinase inhibition profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。